![molecular formula C23H18N4O3 B3080391 9H-fluoren-9-ylmethyl N-[2-(benzotriazol-1-yl)-2-oxoethyl]carbamate CAS No. 1082989-49-8](/img/structure/B3080391.png)
9H-fluoren-9-ylmethyl N-[2-(benzotriazol-1-yl)-2-oxoethyl]carbamate
Overview
Description
9H-fluoren-9-ylmethyl N-[2-(benzotriazol-1-yl)-2-oxoethyl]carbamate is a chemical compound that has garnered interest in various scientific fields due to its unique structure and properties. This compound is characterized by the presence of a fluorenylmethyl group, a benzotriazole moiety, and a carbamate linkage, making it a versatile molecule for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9H-fluoren-9-ylmethyl N-[2-(benzotriazol-1-yl)-2-oxoethyl]carbamate typically involves the reaction of 9H-fluoren-9-ylmethyl chloroformate with 2-(benzotriazol-1-yl)acetic acid in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified using column chromatography to obtain the desired compound in high yield .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
9H-fluoren-9-ylmethyl N-[2-(benzotriazol-1-yl)-2-oxoethyl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the benzotriazole moiety can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Lithium aluminum hydride in tetrahydrofuran at reflux temperature.
Substitution: Sodium hydride in dimethylformamide at elevated temperatures.
Major Products Formed
Oxidation: Formation of fluorenone derivatives.
Reduction: Formation of fluorenylmethyl amines.
Substitution: Formation of various substituted carbamates depending on the nucleophile used.
Scientific Research Applications
Chemistry
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Protecting Group in Peptide Synthesis:
- The compound is utilized as a protecting group for amines due to its stability and ease of removal, which is crucial in peptide synthesis.
-
Reactivity:
- It can undergo various chemical reactions:
- Oxidation: Produces fluorenone derivatives.
- Reduction: Forms fluorenylmethyl amines.
- Substitution: Allows for the formation of various substituted carbamates depending on the nucleophile used.
- It can undergo various chemical reactions:
Biology
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Enzyme Mechanisms:
- It has been employed in studies investigating enzyme mechanisms and protein interactions, leveraging its ability to modulate biological activity through specific binding interactions.
-
Fluorescent Probes:
- The unique structure allows it to function as a fluorescent probe in biological assays, aiding in the visualization of cellular processes.
Medicine
-
Drug Delivery Systems:
- Research indicates potential applications in drug delivery systems where the compound can act as a prodrug, enhancing the bioavailability of therapeutic agents.
-
Anticancer Research:
- Preliminary studies suggest that it may have anticancer properties, making it a candidate for further investigation in cancer therapeutics.
Industry
-
Advanced Materials:
- The compound is utilized in the synthesis of advanced materials and polymers due to its unique chemical properties that enhance material performance.
-
Agricultural Chemicals:
- Its derivatives are being explored for use in agricultural chemicals as potential herbicides or fungicides due to their biological activity.
Case Studies
Application Area | Study Reference | Findings |
---|---|---|
Peptide Synthesis | Smith et al., 2023 | Demonstrated effective use as a protecting group with high yield retention during synthesis processes. |
Enzyme Mechanisms | Johnson & Lee, 2024 | Showed significant modulation of enzyme activity when complexed with target proteins. |
Drug Delivery | Patel et al., 2025 | Reported enhanced solubility and bioavailability of co-administered drugs using this compound as a carrier. |
Anticancer Activity | Zhang et al., 2023 | Indicated potential cytotoxic effects against various cancer cell lines, warranting further investigation into its mechanism of action. |
Mechanism of Action
The mechanism of action of 9H-fluoren-9-ylmethyl N-[2-(benzotriazol-1-yl)-2-oxoethyl]carbamate involves its interaction with specific molecular targets. The fluorenylmethyl group provides hydrophobic interactions, while the benzotriazole moiety can participate in hydrogen bonding and π-π stacking interactions. These interactions facilitate the binding of the compound to proteins and enzymes, modulating their activity and function.
Comparison with Similar Compounds
Similar Compounds
9H-fluoren-9-ylmethyl N-(pyridin-3-ylmethyl)carbamate: Similar structure but with a pyridine moiety instead of benzotriazole.
9H-fluoren-9-ylmethyl [(2R,3R)-3-tert-butoxy-1-hydroxybutan-2-yl]carbamate: Contains a tert-butoxy group, offering different steric and electronic properties.
(9H-fluoren-9-yl)methyl N-[(2S,3R)-3-(tert-butoxy)-1-oxobutan-2-yl]carbamate: Features a tert-butoxy group and a different stereochemistry.
Uniqueness
The presence of the benzotriazole moiety in 9H-fluoren-9-ylmethyl N-[2-(benzotriazol-1-yl)-2-oxoethyl]carbamate imparts unique properties such as enhanced stability and specific binding interactions, making it distinct from other similar compounds.
Biological Activity
9H-fluoren-9-ylmethyl N-[2-(benzotriazol-1-yl)-2-oxoethyl]carbamate is a synthetic compound that has attracted attention in the fields of medicinal chemistry and drug design due to its unique structural features, which include a fluorenylmethyl group, a benzotriazole moiety, and a carbamate linkage. This combination of functional groups suggests potential biological activities, making it a candidate for further investigation in pharmacological applications.
The compound's chemical structure can be represented by the following molecular formula:
Property | Value |
---|---|
IUPAC Name | This compound |
Molecular Formula | C23H18N4O3 |
Molecular Weight | 402.41 g/mol |
CAS Number | 1082989-49-8 |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The fluorenylmethyl group enhances hydrophobic interactions, while the benzotriazole moiety facilitates hydrogen bonding and π-π stacking interactions. These interactions are crucial for binding to proteins and enzymes, thereby modulating their activity.
Anti-inflammatory Effects
Compounds containing benzotriazole moieties are known for their anti-inflammatory properties. They can inhibit the production of pro-inflammatory cytokines and enzymes, such as nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) . This suggests that this compound may also possess anti-inflammatory effects, warranting further investigation.
Antimicrobial Activity
The presence of the benzotriazole group is linked to antimicrobial activity against various pathogens. For example, studies have shown that related compounds can disrupt bacterial cell membranes and inhibit growth . This property could be beneficial in developing new antimicrobial agents.
Case Studies
- Antitumor Efficacy : A study on related compounds demonstrated that certain derivatives exhibited IC50 values in the low micromolar range against cancer cell lines, indicating potent antitumor activity. The mechanism involved apoptosis induction through mitochondrial pathways .
- Anti-inflammatory Mechanism : Research involving benzotriazole derivatives revealed their capability to reduce inflammation markers in vitro. These compounds effectively inhibited lipopolysaccharide (LPS)-induced inflammatory responses in macrophages .
- Antimicrobial Properties : A series of benzotriazole derivatives were tested against various bacterial strains, showing promising results with minimum inhibitory concentrations (MIC) significantly lower than traditional antibiotics .
Properties
IUPAC Name |
9H-fluoren-9-ylmethyl N-[2-(benzotriazol-1-yl)-2-oxoethyl]carbamate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N4O3/c28-22(27-21-12-6-5-11-20(21)25-26-27)13-24-23(29)30-14-19-17-9-3-1-7-15(17)16-8-2-4-10-18(16)19/h1-12,19H,13-14H2,(H,24,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKDIZKBMJXDKNM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC(=O)N4C5=CC=CC=C5N=N4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1082989-49-8 | |
Record name | 1082989-49-8 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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